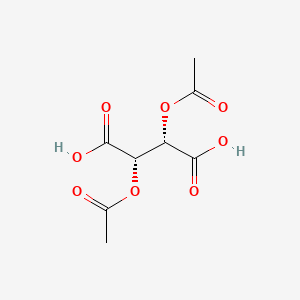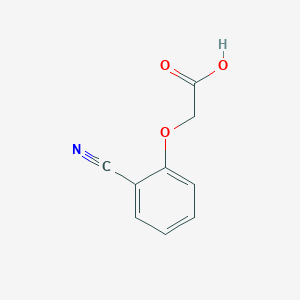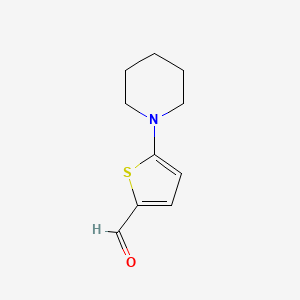
3-bromo-N-cyclohexylbenzamide
Übersicht
Beschreibung
3-bromo-N-cyclohexylbenzamide is a chemical compound with the molecular formula C13H16BrNO . It has an average mass of 282.176 Da and a monoisotopic mass of 281.041504 Da .
Synthesis Analysis
The synthesis of 3-bromo-N-cyclohexylbenzamide involves a reaction with triethylamine in dichloromethane at room temperature for 2 hours . The process starts with a solution of 3-bromobenzoyl chloride (2.0 g, 9.1 mmol) in CH2Cl2, which is added to a solution of triethylamine (1.9 ml, 13.7 mmol) and cyclohexylamine (1.15 ml, 10.0 mmol) in CH2Cl2 . After 2 hours, the mixture is washed with HCl (4N), brine, dried over Na2SO4, and concentrated under reduced pressure to yield 3-bromo-N-cyclohexylbenzamide as a white solid .Molecular Structure Analysis
The molecular structure of 3-bromo-N-cyclohexylbenzamide consists of a benzamide group substituted with a bromo group at the 3-position and a cyclohexyl group attached to the nitrogen atom of the amide group .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of 3-bromo-N-cyclohexylbenzamide is the nucleophilic substitution of 3-bromobenzoyl chloride with cyclohexylamine in the presence of triethylamine .Physical And Chemical Properties Analysis
3-bromo-N-cyclohexylbenzamide has a density of 1.4±0.1 g/cm3, a boiling point of 402.1±28.0 °C at 760 mmHg, and a flash point of 197.0±24.0 °C . It has a molar refractivity of 68.6±0.4 cm3, a polar surface area of 29 Å2, and a molar volume of 204.7±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Cross-Coupling The structural framework of 3-Bromo-N-cyclohexylbenzamide offers a versatile substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and materials science applications. Research in this area focuses on optimizing conditions for efficient coupling reactions, expanding the range of possible transformations, and exploring the mechanistic aspects of these reactions to enhance their utility in synthetic organic chemistry (Ghosh & Ray, 2017).
Direct Arylation of Heteroarenes Another application of bromobenzamides, closely related to 3-Bromo-N-cyclohexylbenzamide, is in the direct arylation of heteroarenes. This process involves the formation of carbon-carbon bonds directly on heteroarenes, which is a key strategy in the synthesis of heterocyclic compounds. These compounds are prevalent in pharmaceuticals, agrochemicals, and organic materials. The ability to directly introduce aryl groups onto heteroarenes under mild conditions can significantly streamline synthetic routes and enhance the diversity of accessible chemical space (Chen et al., 2013).
Microwave-Assisted Cyclization Microwave-assisted synthesis is a modern technique that accelerates chemical reactions by direct heating of the reaction mixture. Aryl 2-bromobenzamides, similar in reactivity to 3-Bromo-N-cyclohexylbenzamide, have been utilized in microwave-assisted cyclization reactions to efficiently construct complex heterocyclic structures. This method is characterized by its speed, efficiency, and reduced environmental impact compared to traditional thermal methods. The synthesis of benzochromenes and their analogues using microwave-assisted cyclization highlights the utility of bromobenzamides in accessing biologically relevant chemical scaffolds with potential applications in drug discovery and development (Dao et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-N-cyclohexylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUMXGVWUFXLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367960 | |
| Record name | 3-bromo-N-cyclohexylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-cyclohexylbenzamide | |
CAS RN |
59507-55-0 | |
| Record name | 3-Bromo-N-cyclohexylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59507-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-N-cyclohexylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate](/img/structure/B1363849.png)

![2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1363853.png)
![4-[2-(4-Tert-butylbenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B1363857.png)









